molecular formula C16H16O2 B7815505 4-(3-Isopropylphenoxy)benzaldehyde

4-(3-Isopropylphenoxy)benzaldehyde

Cat. No.: B7815505
M. Wt: 240.30 g/mol
InChI Key: SRFGNWQPZVITAZ-UHFFFAOYSA-N
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Description

4-(3-Isopropylphenoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an isopropyl group attached to a phenoxy group, which is further connected to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropylphenoxy)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 3-isopropylphenol with 4-formylbenzoic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the condensation process.

Another method involves the etherification of 3-isopropylphenol with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like dimethylformamide (DMF) and requires heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropylphenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: 4-(3-Isopropylphenoxy)benzoic acid.

    Reduction: 4-(3-Isopropylphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(3-Isopropylphenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Isopropylphenoxy)benzaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic rings may participate in π-π interactions with other aromatic compounds, influencing their activity.

Comparison with Similar Compounds

4-(3-Isopropylphenoxy)benzaldehyde can be compared with other similar compounds such as:

    4-Isopropylbenzaldehyde: Lacks the phenoxy group, making it less versatile in terms of chemical reactivity.

    3-Phenoxybenzaldehyde: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

The uniqueness of this compound lies in the presence of both the isopropyl and phenoxy groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-propan-2-ylphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(2)14-4-3-5-16(10-14)18-15-8-6-13(11-17)7-9-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFGNWQPZVITAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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